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molecular formula C13H15NO3 B8469744 5-Cyclopropyl-4-cyclopropylmethoxy-pyridine-2-carboxylic acid

5-Cyclopropyl-4-cyclopropylmethoxy-pyridine-2-carboxylic acid

Cat. No. B8469744
M. Wt: 233.26 g/mol
InChI Key: WCOAHUBZGBPHJH-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of N,N-Dimethylethanolamine (CAN 108-01-0, 2.372 g, 3.08 mL, 30.6 mmol) in hexane cooled at −15° C. under an argon atmosphere was slowly added BuLi 1.6M in Hexane (38.2 mL, 61.1 mmol). The reaction was stirred at −15° C. during 20 minutes and was then cooled down to −78° C. before addition of 3-cyclopropyl-4-cyclopropylmethoxypyridine (Example 42b, 2.314 g, 12.2 mmol). The reaction was stirred 1 hour at −78° C. followed by addition of carbon dioxide (2.09 g, 47.6 mmol) (pellets from a dry ice dispenser) into the mixture. A white precipitate formed and the reaction was slowly warmed up to −20° C. The reaction was quenched with water, stirred 5 minutes and the volatiles were removed in vacuo. The residue was suspended into ethylacetate and extracted with 19 mL of a 2.0M aqueous solution hydrochloric acid. The organic phase was collected, dried over sodium sulfate and evaporated down to dryness to give an yellow oil. The former oil was dissolved in diethylether which gave a white precipitate. The suspension was stored at 0° C. for 1 hour and the solution was separated from the white solid. The white solid was dried under high vacuum to give the titled compound (815 mg, 66%). MS (ESI, m/z): 234.2 (M+H+).
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.314 g
Type
reactant
Reaction Step Three
Quantity
2.09 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
38.2 mL
Type
solvent
Reaction Step Six
Yield
66%

Identifiers

REACTION_CXSMILES
CN(C)CCO.[Li]CCCC.[CH:12]1([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][C:20]=2[O:21][CH2:22][CH:23]2[CH2:25][CH2:24]2)[CH2:14][CH2:13]1.[C:26](=[O:28])=[O:27]>CCCCCC.C(OCC)C>[CH:12]1([C:15]2[C:20]([O:21][CH2:22][CH:23]3[CH2:24][CH2:25]3)=[CH:19][C:18]([C:26]([OH:28])=[O:27])=[N:17][CH:16]=2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
3.08 mL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.314 g
Type
reactant
Smiles
C1(CC1)C=1C=NC=CC1OCC1CC1
Step Four
Name
Quantity
2.09 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
38.2 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −15° C. during 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred 1 hour at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed up to −20° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
STIRRING
Type
STIRRING
Details
stirred 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 19 mL of a 2.0M aqueous solution hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
to give an yellow oil
CUSTOM
Type
CUSTOM
Details
gave a white precipitate
WAIT
Type
WAIT
Details
The suspension was stored at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution was separated from the white solid
CUSTOM
Type
CUSTOM
Details
The white solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)C=1C(=CC(=NC1)C(=O)O)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 815 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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